Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-bromophenyl)-2,2-difluoroacetate typically involves the following steps:
Bromination: The starting material, 2-phenylacetic acid, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the two fluorine atoms.
Esterification: Finally, the resulting 2-(2-bromophenyl)-2,2-difluoroacetic acid is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and fluorination steps, as well as advanced purification techniques such as distillation and recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding difluoroethylbenzene derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can lead to the formation of the corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Formation of 2-(2-azidophenyl)-2,2-difluoroacetate or 2-(2-thiocyanatophenyl)-2,2-difluoroacetate.
Reduction: Formation of 2-(2-bromophenyl)-2,2-difluoroethanol.
Oxidation: Formation of 2-(2-bromophenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromophenyl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate can be compared with other similar compounds such as:
Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 2-(2-bromophenyl)-2-fluoroacetate: Contains only one fluorine atom, resulting in altered chemical properties and applications.
Ethyl 2-(2-bromophenyl)-2,2-dichloroacetate: Substitution of fluorine atoms with chlorine, affecting the compound’s stability and reactivity.
Uniqueness: The unique combination of bromine and fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-bromophenyl)-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNVPBUMFKGBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682140 | |
Record name | Ethyl (2-bromophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180536-37-1 | |
Record name | Ethyl (2-bromophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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